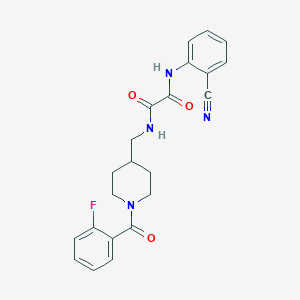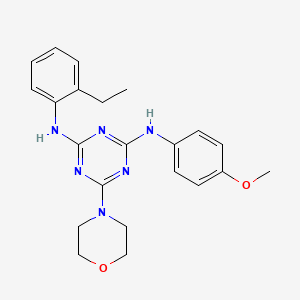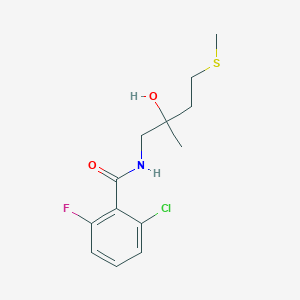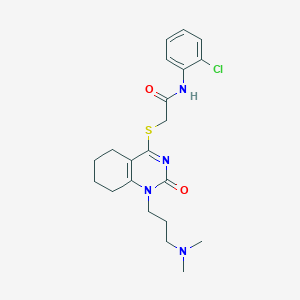![molecular formula C12H10BFO2 B2529991 (2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 1383531-49-4](/img/structure/B2529991.png)
(2'-Fluoro-[1,1'-biphenyl]-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a biphenyl structure with a fluorine atom at the 2’ position and a boronic acid group at the 4 position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique properties and reactivity.
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their ability to complex with saccharides and form cyclic boronic esters or cyclic boronate ions .
Mode of Action
The mode of action of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is primarily through its interaction with these targets. The compound forms complexes with saccharides, leading to changes in the biochemical environment .
Biochemical Pathways
It is known that boronic acids can participate in suzuki-miyaura coupling reactions , which are used to create carbon-carbon bonds to produce conjugated systems of alkenes, styrenes, or biaryl compounds .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its absorption and distribution.
Result of Action
The compound’s ability to form complexes with saccharides could potentially influence cellular processes that involve these molecules .
Biochemical Analysis
Biochemical Properties
(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid plays a significant role in biochemical reactions. It is often used as a reactant in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . It is also used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . Furthermore, it is involved in site-selective Suzuki-Miyaura arylation reactions . The compound interacts with various enzymes and proteins during these reactions, although the specific biomolecules it interacts with can vary depending on the reaction conditions .
Cellular Effects
The effects of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid on cells and cellular processes are largely dependent on the specific biochemical reactions it is involved in. For instance, in Suzuki-Miyaura coupling reactions, the compound can influence cell function by facilitating the formation of carbon-carbon bonds . This can impact cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects can vary widely depending on the context of the reaction and the other molecules involved.
Molecular Mechanism
The molecular mechanism of action of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is primarily through its involvement in biochemical reactions. In Suzuki-Miyaura coupling reactions, for example, the compound participates in a process called transmetalation, where it transfers a formally nucleophilic organic group from boron to palladium . This can result in changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
The effects of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid can change over time in laboratory settings. For instance, the compound’s stability and degradation can influence its long-term effects on cellular function in in vitro or in vivo studies
Metabolic Pathways
(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is involved in various metabolic pathways, primarily through its role in biochemical reactions . It can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels. The specific metabolic pathways it is involved in can vary depending on the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an arylboronic acid under basic conditions . The general reaction scheme is as follows:
Starting Materials: 2’-Fluoro-1,1’-biphenyl and 4-bromobenzeneboronic acid.
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate or sodium hydroxide.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction is typically carried out at elevated temperatures (80-100°C) under an inert atmosphere (nitrogen or argon).
Industrial Production Methods
Industrial production of (2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds by coupling with aryl halides.
Oxidation: Conversion to the corresponding phenol using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions at the biphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium(0), Palladium(II), Rhodium complexes.
Solvents: THF, DMF, ethanol.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation.
Hydroxybiphenyls: Formed via reduction.
Scientific Research Applications
(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as polymers and electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenylboronic acid: Similar structure but lacks the biphenyl moiety.
4-Fluorophenylboronic acid: Similar structure but with the fluorine atom at the 4 position instead of 2’.
2’-Fluoro-[1,1’-biphenyl]-4-carboxylic acid: Similar biphenyl structure but with a carboxylic acid group instead of a boronic acid group.
Uniqueness
(2’-Fluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to the presence of both the fluorine atom and the boronic acid group, which confer distinct reactivity and binding properties. This combination makes it particularly valuable in the synthesis of complex organic molecules and in the development of novel pharmaceuticals.
Properties
IUPAC Name |
[4-(2-fluorophenyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO2/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZNXBXQOLYKSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC=C2F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383531-49-4 |
Source


|
| Record name | [4-(2-fluorophenyl)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-({[(4-Methoxyphenyl)sulfonyl]oxy}imino)-2,2,6,6-tetramethylpiperidino]-1-ethanone](/img/structure/B2529910.png)

![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)

![N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2529915.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)

![N-[5-[[2-[1-(4,6-Dimethylpyrimidin-2-yl)-3,5-dimethylpyrazol-4-yl]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2529919.png)
![3-(4-bromobenzyl)-9-(3,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2529921.png)
![2,4-Dioxa-3lambda4-thiaspiro[5.5]undecan-3-one](/img/structure/B2529923.png)

![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)
![N-(2-ethoxyphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2529930.png)
